molecular formula C28H25FN2O5 B2630109 ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-25-4

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2630109
CAS No.: 1114835-25-4
M. Wt: 488.515
InChI Key: CXTRSAUEKFNZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline derivative with a complex substitution pattern. Its core structure features:

  • Position 4: A carbamoylmethoxy group [-OCH₂CONH-(3-fluoro-4-methylphenyl)], introducing hydrogen-bonding capacity and lipophilicity via the fluorine and methyl substituents.
  • Position 6: An ethyl carboxylate ester (COOEt), enhancing solubility and metabolic stability.

This compound’s design leverages quinoline’s aromatic heterocyclic framework, commonly exploited in medicinal chemistry for its pharmacokinetic properties and binding affinity to biological targets like P-glycoprotein (P-gp) .

Properties

IUPAC Name

ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-35-28(33)19-9-11-24-22(13-19)26(15-25(31-24)18-6-5-7-21(12-18)34-3)36-16-27(32)30-20-10-8-17(2)23(29)14-20/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTRSAUEKFNZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the fluorine atom is known to enhance biological activity, which can lead to improved efficacy in targeting cancer cells. For instance, fluorinated compounds often exhibit increased lipophilicity, allowing better membrane penetration and bioavailability. In vitro studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, demonstrating promising results in preliminary screenings .

Mechanism of Action
The mechanism by which ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate exerts its effects may involve the inhibition of specific kinases or enzymes involved in cell proliferation and survival pathways. Research indicates that such compounds can modulate signaling pathways critical for cancer cell survival, including those related to apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The incorporation of the 3-fluoro-4-methylphenyl group has been shown to significantly influence the compound's binding affinity to target proteins. Comparative studies have revealed that variations in substituents can lead to substantial differences in potency and selectivity against cancer cells .

Substituent Effect on Activity
3-Fluoro-4-methylphenylIncreases lipophilicity and binding affinity
Methoxy groupEnhances solubility and bioavailability

Synthesis and Development

The synthesis of this compound has been explored through various methodologies, including microwave-assisted synthesis and traditional organic reactions. These methods aim to enhance yield and reduce reaction times while maintaining the integrity of the compound’s structure .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1: Anticancer Efficacy
    A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Case Study 2: In Vivo Studies
    Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting effective systemic delivery and action within living organisms .

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Carboxylates

Structural Variations and Functional Group Impact

The table below highlights key analogs and their substituent-driven properties:

Compound Name (Substituent Positions) Molecular Formula Key Substituents Notable Properties/Findings Reference
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate C₁₉H₁₇NO₃ 2: Phenyl; 4: Methyl ester; 6: Methoxy Moderate P-gp inhibition (IC₅₀: 8.2 µM)
Ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate C₁₉H₁₆FNO₂ 3: Ethyl ester; 4: 4-Fluorophenyl; 2: Methyl Enhanced lipophilicity (LogP: 3.1)
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate C₁₃H₉ClF₃NO₂ 2: Trifluoromethyl; 3: Methyl ester; 4: Chloro; 6: Methyl High metabolic stability (t₁/₂: >6 hrs)
Target Compound C₂₈H₂₅FN₂O₅ (calc.) 2: 3-Methoxyphenyl; 4: Carbamoylmethoxy-(3-fluoro-4-methylphenyl); 6: Ethyl ester Hypothesized P-gp inhibition via aryl interactions
Key Observations:
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or chloro substituents exhibit increased metabolic stability due to reduced oxidative susceptibility.
  • Hydrogen-Bonding Motifs : The carbamoyl group in the target compound may enhance target binding through NH···O interactions, as seen in studies on hydrogen-bond-driven crystal packing .
  • Lipophilicity : Fluorine and methyl groups (e.g., ) improve membrane permeability, a trait critical for central nervous system (CNS)-targeted drugs.

Biological Activity

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current knowledge on its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core, which is well-known for its diverse biological activities. The presence of a fluorine atom and methoxy groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines. For instance:

  • In vitro studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent against these cancers .
  • Mechanism of action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity:

  • Nitric Oxide Inhibition : In experiments using RAW 264.7 macrophages, it was found to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated cells, indicating its potential as an anti-inflammatory agent .
  • Cytokine Modulation : The compound also modulates the expression of pro-inflammatory cytokines, which may further contribute to its therapeutic effects in inflammatory diseases .

Case Studies

  • Case Study on Breast Cancer : A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an effective treatment option .
  • Chronic Inflammation Model : In a model of chronic inflammation induced by carrageenan, administration of the compound resulted in reduced edema and pain response, showcasing its analgesic and anti-inflammatory properties .

Data Tables

Activity Cell Line/Model Effect Observed Reference
AnticancerMCF-7Dose-dependent proliferation inhibition
AnticancerA549Induction of apoptosis
Anti-inflammatoryRAW 264.7Reduced nitric oxide production
Anti-inflammatoryCarrageenan modelDecreased edema

Research Findings

Research indicates that this compound may act through multiple pathways:

  • Sirtuin Inhibition : Some studies suggest that quinoline derivatives may inhibit sirtuins, which are involved in cellular aging and cancer progression .
  • Cyclooxygenase Inhibition : The compound has shown potential as a COX inhibitor, which is relevant for both cancer and inflammation management .

Q & A

Q. What are the recommended synthetic routes for preparing this quinoline derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation to form the quinoline core, followed by functionalization of substituents (e.g., carbamoylmethoxy groups) via nucleophilic substitution or coupling reactions .
  • Optimization strategies : Adjusting solvent polarity (e.g., acetonitrile for reflux conditions), catalyst load (e.g., CAN for cyclization), and temperature to improve yield. For example, heating in DMSO with Bu₄NI alters regioselectivity in ethylation reactions .
  • Purification : Silica gel column chromatography with gradients like petroleum ether/EtOAc (5:1) is effective for isolating intermediates .

Q. How should researchers characterize the compound’s structure and purity?

  • Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substituent positions and ester/carbamoyl linkages. MS (ESI) provides molecular weight validation .
  • Elemental analysis (C, H, N) verifies stoichiometric purity, while HPLC monitors impurities (>95% purity threshold recommended) .
  • X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical during handling and storage?

  • Hazard mitigation : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and goggles to prevent skin/eye contact. Emergency eye wash stations and neutralization protocols (e.g., NaHCO₃ for acid spills) are mandatory .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester/carbamoyl groups .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation, and how can contradictions in regioselectivity be resolved?

  • Case study : Heating the ethylated intermediate in DMSO generates two products: the desired 4-hydroxy derivative and a 1-ethyl by-product. The ratio depends on solvent polarity and catalyst (Bu₄NI increases ethylation at the 1-position) .
  • Resolution : Kinetic vs. thermodynamic control studies (e.g., varying temperature from 80°C to 120°C) clarify dominant pathways. LC-MS tracking of intermediates identifies critical reaction checkpoints .

Q. What methodologies are recommended for evaluating biological activity, and how can conflicting bioassay data be interpreted?

  • Antimicrobial screening : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Moderate activity (MIC 8–32 µg/mL) is typical for quinoline esters; discrepancies may arise from efflux pump resistance in certain strains .
  • Cytotoxicity profiling : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293). Contradictions may reflect selective targeting of quinoline derivatives to specific kinase pathways .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (pH > 9). Buffer systems (e.g., phosphate pH 7.4) are essential for in vitro assays .
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Storage at room temperature is acceptable for short-term use, but long-term studies require refrigeration .

Q. What computational and experimental approaches validate interactions with biological targets?

  • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to predict quinolone-mediated inhibition. Compare with fluoroquinolone benchmarks (e.g., ciprofloxacin) .
  • SAR studies : Modify the 3-methoxyphenyl or carbamoyl groups to assess impact on potency. For example, replacing fluorine with chlorine alters hydrophobicity and target affinity .

Q. Methodological Notes

  • Contradiction management : Replicate key experiments (e.g., antimicrobial assays) under controlled conditions to isolate variables.
  • Advanced synthesis : Consider flow reactors for scalable production of intermediates, reducing batch-to-batch variability .
  • Data reporting : Include detailed spectral data (e.g., NMR shifts, IR peaks) in supplementary materials for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.